2-(4-fluorophenyl)cyclopropane-1-carbaldehyde
Overview
Description
2-(4-fluorophenyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C10H9FO and a molecular weight of 164.18 g/mol . It is characterized by the presence of a cyclopropane ring substituted with a 4-fluorophenyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable precursor, such as a 4-fluorophenyl-substituted alkene, followed by oxidation to introduce the aldehyde group. One common method involves the reaction of 4-fluorostyrene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent oxidation using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) yields the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and reagents may be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, Jones reagent, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 2-(4-fluorophenyl)cyclopropane-1-carboxylic acid
Reduction: 2-(4-fluorophenyl)cyclopropane-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-fluorophenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde depends on its specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function. Additionally, the fluorine atom can influence the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
2-(4-fluorophenyl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives, such as:
- 2-(4-chlorophenyl)cyclopropane-1-carbaldehyde
- 2-(4-bromophenyl)cyclopropane-1-carbaldehyde
- 2-(4-methylphenyl)cyclopropane-1-carbaldehyde
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and methyl analogs. These features can enhance its performance in specific applications, such as drug development and material science .
Properties
IUPAC Name |
2-(4-fluorophenyl)cyclopropane-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYCJDWIXBZFRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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